molecular formula C21H24N2O4 B2744349 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide CAS No. 905678-80-0

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide

Cat. No.: B2744349
CAS No.: 905678-80-0
M. Wt: 368.433
InChI Key: QWKVTZDEGNJLJT-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide (CAS 905678-80-0) is a chemical compound with a molecular formula of C21H24N2O4 and a molecular weight of 368.43 g/mol . It is a member of the pyrrolidine class of compounds, which are saturated five-membered heterocyclic rings found in many alkaloids and active drug molecules . This compound features a 5-oxopyrrolidine core structure, a scaffold of significant interest in medicinal chemistry. Scientific literature indicates that compounds based on the 5-oxopyrrolidine-3-carboxamide structure are being investigated for their potential as inhibitors of the Nav1.8 voltage-gated sodium ion channel . Nav1.8 channels are primarily expressed in sensory neurons and are considered a promising biological target for the research and development of potential therapeutic agents for conditions such as neuropathic pain, inflammatory pain, chronic itch, and cough disorders . As a specialized research chemical, this product is supplied with a guaranteed purity of 95% or higher . It is intended for research and development applications strictly in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-5-6-16(9-14(13)2)23-12-15(10-20(23)24)22-21(25)18-8-7-17(26-3)11-19(18)27-4/h5-9,11,15H,10,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKVTZDEGNJLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Aminobutyric Acid Derivatives

A common approach involves cyclizing γ-aminobutyric acid (GABA) derivatives. For example, reacting 3-amino-4-(3,4-dimethylphenyl)butanoic acid with a dehydrating agent like acetic anhydride induces cyclization to form the pyrrolidinone ring. This method is noted for high regioselectivity under mild conditions (60–80°C, 12–24 hours).

Reaction Conditions

  • Substrate : 3-Amino-4-(3,4-dimethylphenyl)butanoic acid
  • Reagent : Acetic anhydride
  • Solvent : Toluene or dichloromethane
  • Temperature : 60–80°C
  • Yield : 65–75%

Reductive Amination

An alternative route employs reductive amination of 3-oxopyrrolidine with 3,4-dimethylbenzaldehyde. Using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature introduces the 3,4-dimethylphenyl group. This method offers scalability but requires careful pH control (pH 4–6) to minimize side reactions.

Optimization Data

Parameter Condition Yield (%)
Reducing Agent NaBH3CN 70
Solvent Methanol 68
Temperature 25°C 70
Reaction Time 24 hours

Synthesis of 2,4-Dimethoxybenzoic Acid

Methylation of Protocatechuic Acid

Protocatechuic acid (3,4-dihydroxybenzoic acid) undergoes selective methylation using dimethyl sulfate (DMS) in alkaline conditions. The reaction is conducted in aqueous sodium hydroxide with controlled stoichiometry to achieve 2,4-dimethoxy substitution.

Procedure

  • Dissolve protocatechuic acid (1 eq) in 2M NaOH.
  • Add DMS (2.2 eq) dropwise at 0°C.
  • Stir for 6 hours at room temperature.
  • Acidify with HCl to precipitate the product.
    Yield : 85–90%

Amide Coupling Strategies

Acyl Chloride Method

Activating 2,4-dimethoxybenzoic acid as its acyl chloride facilitates coupling with the pyrrolidinone amine. Thionyl chloride (SOCl2) converts the acid to 2,4-dimethoxybenzoyl chloride , which reacts with the amine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Typical Protocol

  • Add SOCl2 (1.5 eq) to 2,4-dimethoxybenzoic acid in DCM.
  • Reflux for 2 hours, then evaporate excess SOCl2.
  • Dissolve the amine (1 eq) in DCM, add TEA (2 eq), and cool to 0°C.
  • Add acyl chloride dropwise, stir for 12 hours at room temperature.
    Yield : 78–82%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) provides milder conditions. This method minimizes racemization and is preferred for heat-sensitive intermediates.

Comparative Data

Coupling Agent Solvent Temperature Yield (%)
EDC/HOBt DMF 0–25°C 80
DCC THF 25°C 72
SOCl2 DCM Reflux 78

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the product are identified by thin-layer chromatography (Rf = 0.4) and pooled.

Spectroscopic Data

  • HRMS (ESI+) : m/z calculated for C23H24N4O4S [M+H]+: 453.16, found: 453.15.
  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 4.12 (m, 1H), 3.94 (s, 3H), 3.88 (s, 3H), 2.90–3.10 (m, 2H), 2.32 (s, 6H).

Industrial-Scale Considerations

Solvent Recovery

Patents emphasize recycling DCM and DMF via distillation, reducing costs by 15–20%.

Applications in Drug Discovery

The compound is included in ChemDiv’s Angiogenesis and C-Met kinase screening libraries, highlighting potential as a kinase inhibitor. Its logP (4.18) and solubility profile (−4.34 LogSw) suggest suitability for oral bioavailability studies.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides and pyrrolidinones.

Scientific Research Applications

The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and other diseases. The following sections detail its applications based on recent research findings.

Cancer Therapeutics

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide has shown promise as an anticancer agent due to its ability to inhibit key proteins involved in tumor progression.

Mechanism of Action :

  • The compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound stabilizes p53, leading to enhanced apoptosis in cancer cells .

Case Study :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability through its apoptotic effects mediated by p53 activation. In vivo studies using murine models showed reduced tumor growth and increased survival rates compared to control groups .

Activity Cell Line/Model IC50 (nM) Comments
MDM2 InhibitionVarious Cancer Cell Lines<100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability

Antiparasitic Activity

Research has also explored the compound's potential against parasitic infections.

Mechanism of Action :
The compound exhibits moderate activity against Plasmodium falciparum, the causative agent of malaria. Its mechanism may involve interference with the parasite's metabolic pathways.

Case Study :
In vitro studies indicated that this compound has a moderate inhibitory effect on Plasmodium falciparum, with further modifications suggested to enhance efficacy against resistant strains.

Activity Target Organism IC50 (µM) Comments
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compound : N-{5-[1-(3,4-Dimethyl-phenyl)-5-oxo-pyrrolidin-3-yl]-[1,3,4]thiadiazol-2-yl}-2,4-dimethoxy-benzamide (CAS 924975-04-2)

  • Key Differences: Incorporates a [1,3,4]thiadiazol ring instead of a direct amide linkage. Increased molecular weight (452.53 g/mol vs. ~407.45 g/mol for the target compound) due to the sulfur-containing heterocycle.
Parameter Target Compound Thiadiazol Analog (CAS 924975-04-2)
Molecular Formula C₂₂H₂₄N₂O₄ C₂₃H₂₄N₄O₄S
Molecular Weight ~407.45 g/mol 452.53 g/mol
Functional Groups Pyrrolidinone, benzamide Thiadiazol, pyrrolidinone, benzamide
Potential Applications Undefined (research phase) Likely agrochemical or pharmaceutical intermediate

Amide-Based Compounds with Dimethylphenyl Substituents

Examples : Compounds m, n, o from Pharmacopeial Forum 43(1)

  • Key Differences: Stereochemistry: Compounds m, n, o exhibit distinct stereoisomerism (e.g., (R)-, (S)-configurations), which may critically influence receptor binding or enzymatic inhibition. Additional substituents: These analogs feature diphenylhexane backbones and hydroxy groups absent in the target compound. Applications: Likely protease or kinase inhibitors, given their complex amide and phenoxyacetamido motifs .

Urea Derivatives with Dimethylphenyl Groups

Examples : Diuron, Linuron, Metoxuron (Pesticide Chemicals Glossary)

  • Key Differences :
    • Functional Group : Urea (-N-(C=O)-N-) vs. benzamide (-C(=O)-NH-).
    • Bioactivity : Ureas like diuron are herbicides targeting photosynthesis, whereas benzamides may have divergent mechanisms (e.g., enzyme inhibition).
    • Substituent Patterns : The target compound’s 3,4-dimethylphenyl group contrasts with the 3-chloro-4-methylphenyl group in chlorotoluron, altering hydrophobicity and target selectivity .

Research Findings and Implications

  • Structural Insights: The target compound’s pyrrolidinone core and benzamide sidechain position it between classical urea-based agrochemicals and complex amide derivatives used in drug discovery. Its lack of sulfur heterocycles (cf. CAS 924975-04-2) may reduce metabolic toxicity but limit bioactivity in certain contexts .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound reveals several functional groups that contribute to its biological activity:

  • Pyrrolidinone moiety : This structure is known for its ability to interact with various biological targets.
  • Dimethoxybenzamide group : This moiety may enhance lipophilicity and receptor binding affinity.

Molecular Characteristics

PropertyValue
Molecular FormulaC19_{19}H22_{22}N2_{2}O3_{3}
Molecular Weight342.39 g/mol
CAS Number905679-21-2

This compound likely exerts its biological effects through interactions with specific receptors and enzymes. Initial studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Potential Targets

  • Serotonin Receptors : The compound may influence serotonin receptor subtypes (5-HT receptors), which are critical in mood regulation and anxiety.
  • Enzymatic Interactions : It could act on enzymes involved in neurotransmitter metabolism, potentially affecting levels of key neurotransmitters in the brain.

Pharmacological Properties

Research indicates that compounds structurally related to this compound exhibit various pharmacological activities:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating major depressive disorder by enhancing serotonergic transmission.
  • Anxiolytic Properties : Potential modulation of anxiety-related pathways through interaction with GABAergic systems.

Case Studies

  • Study on Antidepressant Activity : A study demonstrated that a related compound increased serotonin levels significantly in animal models after repeated dosing, suggesting a similar potential for this compound .
  • Neuropharmacological Assessment : In behavioral assays, compounds with similar structures exhibited reduced anxiety-like behavior in rodents, indicating potential anxiolytic properties that warrant further investigation for this compound .

Synthesis and Modification

The synthesis of this compound involves multiple steps:

  • Formation of the Pyrrolidinone Ring : Starting from 3,4-dimethylphenylamine and ethyl 2-bromoacetate.
  • Coupling Reaction : The final product is obtained through an amide coupling reaction with 2,4-dimethoxybenzoic acid.

These synthetic routes allow for modifications that can enhance the biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone core followed by amidation. Key steps include:

  • Pyrrolidinone ring formation : Cyclization of a γ-keto acid derivative with 3,4-dimethylphenylamine under acidic conditions .
  • Amidation : Coupling the pyrrolidinone intermediate with 2,4-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) . Critical factors :
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amidation yields compared to non-polar solvents.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and confirm regioselectivity. For example, the 3,4-dimethylphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm, while the pyrrolidinone carbonyl resonates at δ 172–174 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 423.18) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and validates the spatial arrangement of the dimethylphenyl and dimethoxybenzamide groups .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide and pyrrolidinone moieties affect the compound’s interaction with biological targets?

Structural modifications influence binding affinity and selectivity:

  • Benzamide substituents : The 2,4-dimethoxy groups enhance hydrogen bonding with kinase ATP-binding pockets (e.g., tyrosine kinases), as evidenced by molecular docking studies. Replacing methoxy with nitro groups reduces activity due to steric hindrance .
  • Pyrrolidinone modifications : Introducing bulkier substituents at the 3-position (e.g., 3,4-dichlorophenyl) increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility . Experimental validation :
  • Compare IC50 values across derivatives using in vitro kinase inhibition assays .
  • Analyze structure-activity relationships (SAR) via 3D-QSAR models .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects of synthetic byproducts .
  • Dose-response analysis : Confirm activity across a broad concentration range (e.g., 0.1–100 µM) to identify false positives/negatives .

Methodological Recommendations

  • Contradiction resolution : Replicate conflicting studies under controlled conditions (e.g., same batch of compound, identical assay protocols) .
  • Advanced characterization : Pair experimental data with computational tools (e.g., molecular dynamics simulations) to predict binding modes and metabolic stability .

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